molecular formula C26H26ClN3O4 B279497 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide

Cat. No. B279497
M. Wt: 480 g/mol
InChI Key: VXCPOILGAIYNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide, commonly known as BQ-123, is a selective antagonist of the endothelin A receptor (ETA). It was first synthesized in 1991 by researchers at the University of California, San Francisco. Since then, BQ-123 has been extensively studied for its potential as a therapeutic agent in numerous diseases, including hypertension, cancer, and heart failure.

Mechanism of Action

BQ-123 selectively blocks the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor, which is responsible for the vasoconstrictive effects of endothelin-1. By blocking this receptor, BQ-123 can reduce blood pressure and improve blood flow in various tissues.
Biochemical and physiological effects:
BQ-123 has been shown to have several biochemical and physiological effects. It can reduce blood pressure by blocking the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor, which leads to vasodilation and increased blood flow. BQ-123 has also been shown to inhibit the growth of cancer cells by blocking the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor, which is involved in angiogenesis and tumor growth. Additionally, BQ-123 has been shown to improve cardiac function in heart failure patients by reducing cardiac fibrosis and improving myocardial contractility.

Advantages and Limitations for Lab Experiments

One advantage of using BQ-123 in lab experiments is its selectivity for the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research involving BQ-123. One area of interest is its potential as a therapeutic agent in the treatment of pulmonary hypertension. Another area of interest is its potential as a tool for investigating the role of the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor in various diseases, including cancer and heart failure. Additionally, further research is needed to optimize the dosing and administration of BQ-123 in clinical settings.

Synthesis Methods

BQ-123 is synthesized through a multi-step process involving the coupling of 4-chlorobenzoyl chloride with 1-piperazinecarboxamide, followed by the addition of 2,6-dimethoxybenzoyl chloride. The resulting product is purified through column chromatography and recrystallization to obtain BQ-123 in its pure form.

Scientific Research Applications

BQ-123 has been widely used in scientific research to investigate the role of endothelin A receptor in various diseases. It has been shown to have potential therapeutic benefits in the treatment of hypertension, cancer, and heart failure.

properties

Molecular Formula

C26H26ClN3O4

Molecular Weight

480 g/mol

IUPAC Name

N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C26H26ClN3O4/c1-33-22-8-5-9-23(34-2)24(22)25(31)28-20-6-3-4-7-21(20)29-14-16-30(17-15-29)26(32)18-10-12-19(27)13-11-18/h3-13H,14-17H2,1-2H3,(H,28,31)

InChI Key

VXCPOILGAIYNII-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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